Product packaging for 2-Methyl-fervenulone(Cat. No.:CAS No. 22712-32-9)

2-Methyl-fervenulone

Cat. No.: B1210041
CAS No.: 22712-32-9
M. Wt: 223.19 g/mol
InChI Key: NLCDJWLDGSBUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-fervenulone, also known as MSD-92, is a natural 1,2,4-triazine compound originally isolated from Streptomyces sp. IM 2096 . It functions as a broad-specificity protein tyrosine phosphatase (PTP) inhibitor, demonstrating comparable potency to vanadate in assays . This activity makes it a valuable tool compound in biochemical research for modulating phosphorylation-dependent signaling pathways. PTPs are critical regulators of numerous cellular processes, and PTP1B, in particular, is a well-studied target for its role as a negative regulator of insulin signaling . Consequently, this compound is used in basic research to study mechanisms related to diabetes and insulin mimetics . Researchers can utilize this compound to probe the biological functions of various PTPs and investigate complex signal transduction networks. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N5O3 B1210041 2-Methyl-fervenulone CAS No. 22712-32-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22712-32-9

Molecular Formula

C8H9N5O3

Molecular Weight

223.19 g/mol

IUPAC Name

2,6,8-trimethylpyrimido[5,4-e][1,2,4]triazine-3,5,7-trione

InChI

InChI=1S/C8H9N5O3/c1-11-5-4(6(14)12(2)8(11)16)9-7(15)13(3)10-5/h1-3H3

InChI Key

NLCDJWLDGSBUOQ-UHFFFAOYSA-N

SMILES

CN1C2=NN(C(=O)N=C2C(=O)N(C1=O)C)C

Canonical SMILES

CN1C2=NN(C(=O)N=C2C(=O)N(C1=O)C)C

Other CAS No.

22712-32-9

Synonyms

2-methyl-fervenulone
MSD-92

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Identification of Source Organisms and Microbial Strains

The natural source of 2-Methyl-fervenulone has been identified as various species of Streptomyces nih.govacs.orga-star.edu.sggwdguser.deacs.orgfigshare.comresearchgate.netnaturalproducts.netnovapublishers.compjmonline.orgscirp.orgnih.govmdpi.comdntb.gov.ua. Notably, Streptomyces sp. IM 2096 has been specifically reported as a producer from which this compound, along with its precursors, was isolated acs.orga-star.edu.sgacs.orgfigshare.com. Other Streptomyces species, such as Streptomyces sp. VPTS3-1 researchgate.net and Streptomyces sp. 8812 pjmonline.org, have also been investigated for the production of bioactive metabolites, providing a broader context for the metabolic capabilities of this genus in generating complex compounds. The ubiquitous presence of Streptomyces in soil and other environments underscores their significance as a rich source for novel natural products mdpi.com.

Fermentation Strategies for Optimized Production of this compound

Optimizing the fermentation process is crucial for maximizing the yield of secondary metabolites like this compound from Streptomyces strains. While specific fermentation parameters for this compound production are not extensively detailed in all sources, general strategies for enhancing metabolite yields in Streptomyces species provide a framework. These strategies typically involve fine-tuning the culture medium composition, physical parameters such as temperature, pH, aeration, and incubation time, as well as inoculum preparation researchgate.netpjmonline.orgscirp.orgnih.gov.

For instance, optimization studies on related Streptomyces species have identified key factors:

Medium Composition: Specific media formulations, often containing carbohydrates like glucose or starch, and nitrogen sources such as yeast extract, peptone, or lysine (B10760008), are vital for growth and metabolite production researchgate.netpjmonline.orgscirp.orgpakbs.org. For example, a medium supplemented with glucose (7.5%) and lysine (2.0%) was found effective for antitumor antibiotic production in Streptomyces griseocarneus pakbs.org.

Temperature: Optimal growth and metabolite production often occur within a specific temperature range, typically around 28-30°C for many Streptomyces species researchgate.netpjmonline.orgscirp.org.

pH: Maintaining an appropriate pH, often near neutral (pH 7.0-7.2), is essential for maximizing yields scirp.orgpakbs.org.

Incubation Period: The duration of fermentation can significantly impact the accumulation of secondary metabolites, with optimal periods ranging from several days to over a week, depending on the strain and conditions researchgate.netscirp.orgpakbs.org.

Research into Streptomyces sp. IM 2096, the source of this compound, involved high-throughput screening, indicating that the organism was cultured to produce the target compounds acs.orga-star.edu.sgacs.org. Further optimization studies for Streptomyces species have employed techniques like response surface methodology (RSM) to systematically identify the best combination of parameters for enhanced metabolite production nih.gov.

Extraction and Purification Techniques for Natural Product Isolation

The isolation of this compound from microbial cultures typically involves a multi-step process of extraction and purification to separate it from the complex mixture of metabolites produced during fermentation.

Solvent Extraction Methodologies

Following fermentation, the biomass and/or the culture supernatant are processed to extract the target compounds. Common solvents used in these processes include:

Methanol (MeOH): Methanol is frequently used to extract metabolites from freeze-dried biomass or fermentation broths acs.org.

Ethyl Acetate (B1210297) (EtOAc): Ethyl acetate is a widely employed solvent for extracting natural products due to its moderate polarity and good solvency for a range of compounds. It has been used for extracting from Streptomyces supernatants gwdguser.de and is a common choice in natural product isolation lookchem.comnih.govresearchgate.netbiotech-asia.org.

Dichloromethane (DCM): Dichloromethane is a powerful solvent often used in extraction, including for pharmaceuticals and fine chemicals fao.orgchlorinated-solvents.eu. However, its use is increasingly scrutinized due to environmental and health concerns, leading to research into alternative solvents reddit.com.

Other Solvents: Acetone and hexane (B92381) are also utilized in extraction processes, depending on the polarity of the target compounds and the nature of the matrix gwdguser.deorganomation.com.

The choice of solvent depends on the solubility of this compound and its precursors, as well as the nature of the biological material (e.g., cell mass vs. supernatant) organomation.com.

Chromatographic Separation Techniques

After initial solvent extraction, the crude extract is subjected to purification using various chromatographic techniques to isolate this compound.

Column Chromatography: This technique is a cornerstone for separating complex mixtures. Typically, silica (B1680970) gel is used as the stationary phase, and a gradient of solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol) is employed as the mobile phase to elute compounds based on their polarity acs.orgbiotech-asia.orgreddit.comtaylorandfrancis.comlongdom.orgmiamioh.edu. Fractions collected from the column are analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC) using C18 columns, is a highly effective method for the final purification of natural products acs.orgaustinpublishinggroup.comnih.govnih.gov. It allows for high-resolution separation and purification of compounds like this compound, often achieving purities greater than 85% biobasic.com. HPLC can be used both analytically to monitor purification and preparatively to isolate larger quantities of the purified compound austinpublishinggroup.comnih.gov. Other chromatographic methods such as size exclusion chromatography have also been mentioned in conjunction with purification researchgate.net.

The combination of these techniques allows for the isolation and subsequent structural elucidation of this compound from its microbial sources.

Data Tables

Table 1: Source Organisms and Isolation Techniques for this compound

Source OrganismIsolation/Extraction Solvents MentionedPurification Techniques MentionedReference(s)
Streptomyces sp. IM 2096Methanol (MeOH), Ethyl Acetate (EtOAc)Si gel column chromatography, Reversed-phase HPLC (C18) acs.orga-star.edu.sgacs.org
Streptomyces speciesEthyl Acetate (EtOAc), AcetoneColumn chromatography, Size exclusion chromatography, Semi-prep HPLC gwdguser.deresearchgate.net
Streptomyces sp.Methanol (MeOH)Column chromatography, HPLC nih.govnaturalproducts.net

Table 2: General Fermentation Optimization Parameters for Streptomyces Metabolite Production (Contextual Examples)

ParameterOptimized Value/RangeNotesReference(s)
Medium Glucose, Malt extract, Yeast extract, Phosphate, SaltsSpecific carbon/nitrogen sources and mineral salts influence metabolite yield. researchgate.netpjmonline.orgpakbs.org
Temperature 28-30°COptimal growth and secondary metabolite production often occur within this range. researchgate.netpjmonline.orgscirp.orgpakbs.org
pH 6.0-7.2Neutral to slightly alkaline pH is generally favorable for Streptomyces metabolite biosynthesis. researchgate.netscirp.orgpakbs.org
Incubation Time 7-10 days (or 96 hours)Accumulation of secondary metabolites requires sufficient growth and production phases. researchgate.netscirp.orgpakbs.org
Inoculum Size 1-5% (v/v)Affects the initial growth rate and subsequent metabolite production. researchgate.netnih.gov
Shaking Speed 150-220 rpmEnsures adequate aeration and nutrient distribution in submerged fermentation. researchgate.netnih.gov

Compound List

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Routes for 2-Methyl-fervenulone in Microorganisms

Studies on Streptomyces sp. IM 2096 have led to the isolation of a series of compounds, including this compound (also known as MSD-92) and its related substances acs.orgnih.govacs.org. These findings suggest a biosynthetic pathway originating from simpler precursors, which are then elaborated into the final this compound structure. Specifically, compounds identified as glycocyamidine derivatives (designated 2096A and 2096B, or compounds 1 and 2) have been implicated as biosynthetic precursors. These precursors are reportedly unstable and decompose to form this compound (compound 2096C, or compound 3) and glycocyamidine (compound 5) acs.orgnih.govacs.org.

Further insights into related compounds suggest that fervenulone might serve as an intermediate or closely related metabolite in the biosynthesis of this compound lookchem.comacs.org. Additionally, research on other Streptomyces metabolites, such as toxoflavin (B1683212) and reumycin, has indicated the involvement of N-methyltransferases in their biosynthesis naturalproducts.net. This points to a potential role for N-methyltransferases, likely utilizing S-adenosylmethionine (SAM) as a methyl donor, in the methylation step that distinguishes this compound from fervenulone or other unmethylated precursors nih.gov.

Isolation and Elucidation of Biosynthetic Precursors

A significant contribution to understanding the precursors of this compound comes from the isolation and structural elucidation of compounds from Streptomyces sp. IM 2096 acs.orgnih.govacs.org. Four compounds, designated 2096A, 2096B, 2096C, and 2096D, were isolated from the microbial extract. Among these, compounds 2096A and 2096B were identified as novel glycocyamidine derivatives acs.orgnih.govacs.org.

These glycocyamidine derivatives were characterized as diastereomers and were found to be unstable, undergoing decomposition at room temperature acs.orgnih.govacs.org. Their decomposition yielded this compound (compound 2096C) and glycocyamidine (compound 5). This observation strongly supports their role as direct biosynthetic precursors to this compound acs.orgnih.govacs.org. The structure of compound 2096D, an imidazo[4,5-e]-1,2,4-triazine, was also identified and proposed as a potential degradation product of this compound acs.orgnih.govacs.org. The structures of these isolated compounds were determined through comprehensive interpretation of spectroscopic data and further confirmed via chemical degradation and synthesis acs.orgnih.gov.

Compound IDName/DescriptionRole in BiosynthesisStabilitySource Reference
2096AGlycocyamidine derivative 1PrecursorUnstable, decomposes to this compound acs.orgnih.govacs.org
2096BGlycocyamidine derivative 2PrecursorUnstable, decomposes to this compound acs.orgnih.govacs.org
2096CThis compound (MSD-92)Product- acs.orgnih.govacs.org
2096DImidazo[4,5-e]-1,2,4-triazinePotential Degradation Product- acs.orgnih.govacs.org
5GlycocyamidineDecomposition product- acs.orgnih.govacs.org

Enzymatic Transformations and Catalytic Mechanisms in the Biosynthesis

While specific enzymes responsible for the entire biosynthetic pathway of this compound have not been fully elucidated in the provided literature, key enzymatic transformations can be inferred. The involvement of N-methyltransferases in the biosynthesis of related Streptomyces metabolites, such as fervenulone and reumycin, suggests that a similar enzymatic machinery is likely employed for this compound naturalproducts.net. These methyltransferases typically catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to a substrate, a fundamental reaction in many biosynthetic pathways nih.gov.

The observed decomposition of the glycocyamidine precursors (compounds 1 and 2) into this compound (compound 3) implies enzymatic steps that lead to the formation of the final product. These transformations could involve cyclization reactions, oxidations, or further modifications of the precursor molecules. General principles of enzyme catalysis, such as acid-base catalysis, covalent catalysis, and metal ion catalysis, are fundamental to such biochemical transformations, although the specific mechanisms for this compound biosynthesis remain an area for detailed investigation nih.govyork.ac.ukyoutube.com.

Enzyme ClassProposed Role in this compound BiosynthesisMethyl Donor (Likely)Supporting Evidence
N-methyltransferasesMethylation stepS-adenosylmethionine (SAM)Involved in biosynthesis of related Streptomyces metabolites (fervenulone, reumycin) naturalproducts.netnih.gov
Other Biosynthetic EnzymesPrecursor modification, cyclization, final product formationN/AInferred from precursor decomposition and structural complexity acs.orgnih.govacs.org

Genetic and Molecular Biology Aspects of Biosynthetic Gene Clusters

The biosynthesis of secondary metabolites in microorganisms like Streptomyces is often orchestrated by dedicated biosynthetic gene clusters (BGCs) frontiersin.orgnih.govrsc.orgmdpi.com. These clusters are contiguous regions of DNA that encode the enzymes, transporters, and regulatory proteins required for the synthesis of a particular natural product. Identifying these BGCs is a critical step in understanding and manipulating microbial metabolism.

Given the isolation of this compound and its precursors from Streptomyces, it is highly probable that a specific BGC exists within the Streptomyces genome responsible for its production. This cluster would likely contain genes encoding enzymes for the synthesis of the glycocyamidine precursors, enzymes responsible for their subsequent transformation into this compound, and potentially regulatory elements controlling the expression of these genes frontiersin.orgmdpi.com. While the precise genetic makeup of the this compound BGC has not been detailed in the provided search results, the presence of BGCs for similar compounds in Streptomyces naturalproducts.net underscores the likelihood of such a genetic organization. Modern bioinformatic tools and genomic sequencing are instrumental in identifying and characterizing these BGCs frontiersin.org.

Compound Name List:

this compound

Fervenulone

Glycocyamidine

Compound 2096A

Compound 2096B

Compound 2096C

Compound 2096D

S-adenosylmethionine (SAM)

Chemical Synthesis and Analog Development

Total Synthesis Approaches for 2-Methyl-fervenulone

The total synthesis of this compound, a pyrimido[5,4-e]-as-triazine antibiotic, has been successfully achieved through multi-step chemical strategies. These approaches focus on the construction of the fused heterocyclic ring system. acs.org

One of the primary synthetic routes commences with the nitrosation of 6-amino-1,3-dimethyluracil (B104193) to yield 6-amino-1,3-dimethyl-5-nitrosouracil. This intermediate is then reduced to 5,6-diamino-1,3-dimethyluracil. The subsequent cyclization of this diaminouracil derivative with pyruvic acid affords 6,8-dimethyl-7-oxo-7,8-dihydropteridine. This pteridine (B1203161) is then subjected to ring-opening and subsequent recyclization to form the pyrimido[5,4-e]-as-triazine core. Finally, methylation yields this compound. acs.org

Another approach involves the synthesis of fervenulin (B1672609) 4-oxide, which can then be converted to this compound. acs.org This strategy provides an alternative pathway to the target molecule, potentially allowing for the synthesis of different analogs.

The synthesis of this compound involves several key transformations and the formation of crucial intermediate compounds.

Key Reaction Steps:

Nitrosation: The introduction of a nitroso group at the C5 position of the pyrimidine (B1678525) ring is a critical initial step.

Reduction: The nitroso group is subsequently reduced to an amino group, creating the necessary vicinal diamine functionality for the subsequent cyclization.

Cyclization: The condensation of the diamino intermediate with a dicarbonyl compound, such as pyruvic acid, leads to the formation of the fused triazine ring.

Ring Transformation: In some strategies, a pteridine intermediate is formed, which then undergoes a ring-opening and recyclization sequence to yield the desired pyrimido[5,4-e]-as-triazine skeleton.

Methylation: The final step often involves the introduction of a methyl group at the N-2 position of the triazine ring. acs.org

Key Intermediate Compounds:

Intermediate CompoundRole in Synthesis
6-Amino-1,3-dimethyl-5-nitrosouracilPrecursor to the diaminouracil
5,6-Diamino-1,3-dimethyluracilKey building block for triazine ring formation
6,8-Dimethyl-7-oxo-7,8-dihydropteridineIntermediate in a ring transformation strategy
Fervenulin 4-oxidePrecursor in an alternative synthetic route

Synthesis of Fervenulone Derivatives and Structural Analogs

The development of synthetic methodologies has also enabled the creation of various fervenulone derivatives and structural analogs, allowing for the exploration of structure-activity relationships.

Modification of the pyrimido[5,4-e] nih.govrsc.orgijpsr.infotriazine core is a key strategy for generating novel analogs. One approach involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to produce hydrazones, which can then undergo nitrosation and intramolecular cyclization to yield a variety of substituted pyrimido[5,4-e] nih.govrsc.orgijpsr.infotriazines. nih.gov This method allows for the introduction of diverse substituents at the C-3 position of the triazine ring.

Another strategy involves a one-pot multi-component reaction for the annelation of a pyrimidine ring onto an azoloazine structure, leading to novel fused heterocyclic systems. rsc.org While not directly producing fervenulone analogs, this methodology demonstrates the versatility of synthetic approaches to modify the broader pyrimido-triazine scaffold.

Regioselective functionalization is crucial for the targeted synthesis of specific derivatives. For instance, the synthesis of substituted 3-amino and 3-thio pyrimido[5,4-e]-1,2,4-triazine-5,7(1H, 6H)-diones highlights the ability to selectively introduce functional groups at the C-3 position. The development of such regioselective reactions is essential for creating libraries of compounds with specific structural modifications for biological evaluation.

Chemoenzymatic Synthesis Approaches (if applicable)

Based on the available scientific literature, there are no specific chemoenzymatic synthesis approaches reported for this compound. The synthesis of this compound and its analogs has primarily been achieved through traditional organic chemistry methods.

Development of Novel Synthetic Methodologies for Related Heterocycles

The core structure of this compound is a pyrimido[5,4-e]-as-triazine ring system. The development of novel synthetic methodologies for this heterocyclic system and its analogs is a significant area of research, aimed at improving efficiency, yield, and substituent diversity. These methods are crucial for generating libraries of compounds for biological screening and for the synthesis of complex natural products.

A key strategy in the synthesis of the pyrimido[5,4-e]-as-triazine core involves the condensation of a suitably substituted pyrimidine with a 1,2,4-triazine (B1199460) precursor. One established method for the synthesis of fervenulin and 2-methylfervenulone involves the reaction of 6-hydrazino-1,3-dimethyluracil with the appropriate α-keto acid derivative. acs.org

Recent advancements in heterocyclic chemistry have led to the development of more versatile and efficient routes to this and related fused pyrimidine systems. These methodologies often focus on the construction of the triazine ring onto a pre-existing pyrimidine scaffold.

For instance, a simple and efficient route for the synthesis of pyrimido[5,4-e] acs.orgacs.orgnih.govtriazines has been described involving the condensation of 6-hydrazinyluracil with various aromatic aldehydes to form hydrazones. These intermediates then undergo nitrosation followed by intramolecular cyclization to yield the desired pyrimido[5,4-e] acs.orgacs.orgnih.govtriazine core. nih.gov This method provides a straightforward pathway to a range of substituted analogs.

Another approach involves the use of dimethylformamide-dimethylacetal (DMF-DMA) as a methylating and cyclizing agent. nih.gov The reaction of hydrazones with DMF-DMA can lead to the formation of related pyrazolopyrimidine structures, highlighting the versatility of the starting materials and reagents in accessing different but related heterocyclic systems. nih.gov

Furthermore, the synthesis of novel fused heterocyclic systems, such as 3,8-disubstituted-5H-pyrimido[5',4':5,6] acs.orgacs.orgthiazino[3,2-e] acs.orgacs.orgnih.govtriazines, demonstrates the broader efforts to create complex heterocyclic structures based on the pyrimido-triazine framework. tandfonline.com These syntheses often involve multi-step sequences, including the initial formation of a pyrimido-thiazino-triazine intermediate, followed by chlorination and subsequent nucleophilic substitution to introduce a variety of substituents. tandfonline.com

The table below summarizes some of the key synthetic approaches to the pyrimido[5,4-e]-as-triazine and related heterocyclic systems.

Starting Materials Key Reagents/Conditions Resulting Heterocycle Reference
6-Hydrazino-1,3-dimethyluracil, Pyruvic acidNot specified in abstractFervenulin acs.org
6-Hydrazino-1,3-dimethyluracil, Phenylglyoxylic acidNot specified in abstract2-Methylfervenulone acs.org
6-Hydrazinyluracil, Aromatic aldehydes1. Condensation2. HNO₂ (Nitrosation)3. Intramolecular cyclizationPyrimido[5,4-e] acs.orgacs.orgnih.govtriazines nih.gov
HydrazonesDimethylformamide-dimethylacetal (DMF-DMA)Pyrazolopyrimidines nih.gov
6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione, 5-Amino-6-methylpyrimidine-4-thiol1. K₂CO₃, DMF2. POCl₃3. Secondary amines3,8-Disubstituted-5H-pyrimido[5',4':5,6] acs.orgacs.orgthiazino[3,2-e] acs.orgacs.orgnih.govtriazine tandfonline.com

These diverse synthetic strategies underscore the ongoing efforts to expand the chemical space around the pyrimido[5,4-e]-as-triazine scaffold, enabling the creation of novel analogs with potentially interesting chemical and biological properties.

Advanced Structural Elucidation and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the precise structure of a compound like 2-Methyl-fervenulone.

One-dimensional NMR experiments are fundamental for structural elucidation. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments.

For this compound (C₈H₉N₅O₃), the structure contains three distinct methyl groups attached to nitrogen atoms (N-CH₃) and five quaternary carbons within the fused ring system.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three distinct singlets, each integrating to three protons, corresponding to the three methyl groups (N2-CH₃, N6-CH₃, and N8-CH₃). The exact chemical shifts (δ) of these singlets would depend on their specific electronic environment within the heterocyclic ring system.

¹³C NMR: The carbon NMR spectrum would provide signals for the eight carbon atoms in the molecule. This includes three signals for the methyl carbons and five signals for the quaternary carbons of the pyrimidotriazine core, three of which are carbonyl carbons (C=O). The chemical shifts of the carbonyl carbons are typically found significantly downfield (e.g., >150 ppm).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: As specific experimental data is not publicly available, these are predicted values based on the known structure and general chemical shift ranges for similar functional groups.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N2-CH₃3.0 - 4.025 - 35
N6-CH₃3.0 - 4.025 - 35
N8-CH₃3.0 - 4.025 - 35
C4a-140 - 150
C8a-145 - 155
C3 (C=O)-150 - 160
C5 (C=O)-150 - 160
C7 (C=O)-150 - 160

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. They reveal correlations between nuclei, allowing for the unambiguous assignment of the signals observed in 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, no cross-peaks would be expected in a COSY spectrum as all protons are in isolated methyl groups with no adjacent protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). For this compound, an HSQC spectrum would show three cross-peaks, definitively linking each of the three proton methyl singlets to its corresponding methyl carbon signal.

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, irrespective of their bonding connectivity. While less critical for a molecule with only isolated methyl groups, it could potentially show through-space correlations between the different methyl groups, providing insights into the molecule's preferred conformation in solution.

While solution-state NMR reveals the structure of molecules as they tumble freely, solid-state NMR (ssNMR) provides information on the structure and dynamics of molecules in the solid phase. This technique is particularly valuable for studying polymorphism (the ability of a compound to exist in multiple crystalline forms) and intermolecular interactions in the crystal lattice. For nitrogen-rich heterocycles like this compound, ssNMR techniques such as ¹³C{¹⁴N} or ¹³C{¹⁵N} correlation experiments can be powerful. These methods can confirm C-N connectivities directly, which is often a challenge in solution NMR, and help differentiate between potential isomers. This "attached nitrogen test" can be invaluable for confirming the structure of complex heterocyclic natural products.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

HRESIMS is a soft ionization technique that allows for the highly accurate determination of a compound's molecular weight, typically to within a few parts per million (ppm). This accuracy is sufficient to determine the unique elemental composition of the molecule. For this compound, with a molecular formula of C₈H₉N₅O₃, the calculated exact mass is 223.0705. HRESIMS analysis would be expected to show a prominent ion, likely the protonated molecule [M+H]⁺ at m/z 224.0778. The experimental measurement of this m/z value with high accuracy would unequivocally confirm the molecular formula.

Table 2: HRESIMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact MassObserved m/z (Predicted)
[M]C₈H₉N₅O₃223.0705-
[M+H]⁺C₈H₁₀N₅O₃⁺224.0778224.0778
[M+Na]⁺C₈H₉N₅O₃Na⁺246.0598246.0598

Tandem mass spectrometry (MS/MS) involves selecting an ion of a particular m/z (the precursor ion, e.g., the [M+H]⁺ ion of this compound) and subjecting it to collision-induced dissociation (CID) to break it into smaller fragment ions (product ions). The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure.

The fragmentation of the pyrimido[5,4-e]triazine core is expected to proceed through characteristic pathways. Common fragmentation pathways for nitrogen-containing heterocyclic compounds involve the loss of small, stable neutral molecules such as CO, N₂, and HCN, as well as the cleavage of bonds adjacent to heteroatoms. For this compound, key fragmentations could include:

Loss of a methyl radical (•CH₃) from one of the nitrogen atoms.

Cleavage of the triazine or pyrimidine (B1678525) rings, often initiated by the loss of a carbonyl group (CO).

Complex rearrangements leading to the expulsion of N₂ or related nitrogen-containing fragments.

Analyzing these specific losses and the m/z values of the resulting fragment ions allows researchers to piece together the structural components of the molecule, corroborating the data obtained from NMR spectroscopy.

As a result, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline, which includes:

Integrated Spectroscopic Data Interpretation for Complex Natural Products

Generating content for these sections without specific experimental data from peer-reviewed research would lead to speculation and would not meet the standards of a professional and authoritative scientific article. The creation of data tables and detailed research findings as requested is therefore unachievable at this time.

Further research or the publication of experimental data on this compound would be necessary to produce the comprehensive article as outlined.

Biochemical and Cellular Mechanisms of Action

Characterization as a Protein Tyrosine Phosphatase (PTP) Inhibitor

2-Methyl-fervenulone has been identified as a broad-spectrum inhibitor of protein tyrosine phosphatases nih.gov. Its ability to interfere with the dephosphorylation activity of these enzymes positions it as a valuable tool for dissecting cellular signaling pathways regulated by tyrosine phosphorylation nih.govscbt.com.

While specific detailed kinetic studies for this compound are not exhaustively detailed in the provided search results, its classification as a PTP inhibitor suggests it operates by binding to the enzyme and reducing its catalytic rate. Other PTP inhibitors, such as BVT 948, have been characterized as non-competitive inhibitors that achieve irreversible inhibition through the oxidation of the PTP active site rndsystems.com. Similarly, compounds like TC-2153 inhibit STEP (STriatal-Enriched protein tyrosine Phosphatase) via a reversible covalent bond with the catalytic cysteine residue plos.org. Although the precise kinetic parameters (e.g., IC50 values for specific PTPs, Ki values, and the exact mode of inhibition like competitive or non-competitive) for this compound are not explicitly provided in the retrieved snippets, its potency is noted to be comparable to vanadate (B1173111), a well-known non-selective phosphatase inhibitor nih.govhubrecht.eu. Further research would be required to elucidate the specific kinetic profile and mechanism of this compound against various PTP isoforms.

This compound is described as a "broad-specificity PTP inhibitor" nih.gov. This implies that it may inhibit multiple PTP isoforms rather than targeting a single specific enzyme. The PTP superfamily is large, comprising over 100 genes encoding enzymes with diverse roles in cellular signaling uniprot.orghubrecht.eu. While broad-spectrum inhibitors can be useful for initial pathway analysis, selective inhibitors are often preferred for targeted therapeutic development to minimize off-target effects nih.gov. For instance, PTP1B is a well-studied PTP targeted for diabetes and obesity, with various selective inhibitors developed for it, such as Ethyl-3,4-Dephostatin and NSC 87877 scbt.com. Other PTPs, like SHP2, are also targets for cancer therapy, with inhibitors like SHP099 and SHP244 showing promise mdpi.com. The broad specificity of this compound suggests it could be a useful tool for studying general PTP activity but may require further characterization to determine its selectivity profile across the PTP family.

The precise molecular interactions of this compound with PTP active or allosteric sites are not detailed in the provided search results. However, PTP inhibitors generally function by binding to the active site, which contains a catalytic cysteine residue. This binding can occur through various mechanisms, including competitive inhibition where the inhibitor mimics the substrate, or non-competitive inhibition where binding occurs at a different site, altering enzyme conformation. Some inhibitors form covalent bonds with the catalytic cysteine, leading to irreversible inhibition rndsystems.complos.org. For example, PTP Inhibitor III is described as stabilizing an inactive conformation by hindering substrate access, while bpV(HOpic) forms stable complexes with the active site scbt.com. The development of selective inhibitors often relies on structure-based design, utilizing X-ray crystallography and molecular modeling to understand binding interactions within the PTP active site nih.govnih.gov. Future studies on this compound would likely involve molecular docking simulations and structural analyses to elucidate its binding mode and interactions with PTP enzymes.

Modulation of Cellular Signaling Pathways

By inhibiting PTP activity, this compound can indirectly influence a wide array of cellular signaling cascades that are regulated by tyrosine phosphorylation nih.govscbt.com.

The broad-specificity inhibition of PTPs by this compound suggests it could impact multiple downstream signaling cascades. Tyrosine phosphorylation is a key regulatory mechanism in pathways such as the MAPK/Erk pathway, PI3K/Akt pathway, and JAK/STAT pathway, which control fundamental cellular processes like proliferation, survival, and differentiation wikipedia.orgmdpi.comcellsignal.comcreative-diagnostics.com. For instance, the activation of receptor tyrosine kinases like Met and FLT3 leads to the recruitment and activation of downstream signaling components, including PI3 kinase and SHP2 cellsignal.com. By inhibiting PTPs that dephosphorylate components of these pathways, this compound could lead to sustained activation of these cascades. Studies on other PTP inhibitors have shown increased tyrosine phosphorylation of substrates like ERK1/2 and Pyk2 plos.org, and enhanced insulin (B600854) signaling rndsystems.com. The specific downstream effects of this compound would depend on which PTP isoforms it most potently inhibits and the specific tyrosine-phosphorylated proteins that serve as their substrates within different cellular contexts.

Investigation of Other Potential Enzyme Inhibition or Biological Activities

Beyond potential redox cycling, this compound has been identified as having other significant biological activities, notably as an enzyme inhibitor. Research has indicated that this compound acts as an inhibitor of certain enzymes ontosight.ai. More specifically, studies have reported its isolation as a novel protein tyrosine phosphatase inhibitor acs.org.

Enzyme inhibitors are crucial tools in biological research and drug development, as they can modulate enzymatic activity, thereby influencing metabolic pathways and cellular functions researchgate.netmdpi.comsavemyexams.com. Protein tyrosine phosphatases (PTPs), for instance, play critical roles in cell signaling, and their dysregulation is implicated in various diseases, including cancer and metabolic disorders acs.org. The identification of this compound as a PTP inhibitor suggests potential applications in understanding or modulating these signaling pathways. Further research is needed to fully characterize the spectrum of its enzyme inhibitory activities and other potential biological effects.

Data Tables

Structure Activity Relationship Sar Studies and Analogue Design

Identification of Key Structural Determinants for PTP Inhibition Activity

Typically, this section would detail which specific functional groups, stereochemical arrangements, or electronic properties of 2-Methyl-fervenulone are critical for its interaction with the active site of PTPs. This might involve identifying pharmacophoric elements that mimic the natural substrate or bind to allosteric sites.

Based on the initial isolation study, the precursors to this compound, compounds 2096A-D (1-4), were also identified. Compounds 1 and 2, described as novel glycocyamidine derivatives, were found to be inactive in PTP inhibition assays and were unstable, decomposing at room temperature. Compound 3, identified as this compound (MSD-92), exhibited PTP inhibitory activity, while compound 4, an imidazo[4,5-e]-1,2,4-triazine, was also inactive. This comparison suggests that the specific triazine ring system present in this compound is crucial for its inhibitory activity, whereas the glycocyamidine structure of its precursors lacks this efficacy and stability nih.gov. However, further detailed analysis pinpointing specific functional groups within the this compound structure responsible for PTP inhibition is not extensively reported.

Rational Design and Synthesis of this compound Analogs for Enhanced Activity or Selectivity

Rational analogue design aims to create new compounds based on the lead structure (this compound) to improve its therapeutic profile. This could involve modifying substituents, altering ring systems, or introducing new functional groups to increase potency against specific PTPs or enhance selectivity over other related enzymes.

The available literature does not detail specific research efforts focused on the rational design and synthesis of this compound analogues with the explicit goal of enhancing PTP inhibitory activity or selectivity. While studies on other PTP inhibitors have explored analogue synthesis to achieve these goals mdpi.comnih.govdigitellinc.comnih.govchemrxiv.org, such detailed investigations for this compound derivatives are not prominent in the retrieved information.

Correlating Structural Modifications with Changes in Biochemical Potency and Mechanism

This aspect of SAR studies involves systematically synthesizing structural variants of a lead compound and then evaluating their biochemical potency (e.g., IC50 values) and investigating how these structural changes affect the mechanism of enzyme inhibition.

Computational SAR Analysis (e.g., QSAR modeling)

Computational SAR, including Quantitative Structure-Activity Relationship (QSAR) modeling, uses mathematical models to correlate chemical structure with biological activity. This can help predict the activity of new compounds and guide the design process.

While QSAR studies are a common tool in the development of PTP inhibitors, particularly for PTP1B hubrecht.euusf.eduplos.org, there is no specific mention or availability of QSAR models or other computational SAR analyses performed directly on this compound or its derivatives in the reviewed literature.

Advanced Analytical Methodologies in Research Applications

Quantitative Analysis of 2-Methyl-fervenulone in Biological Matrices (Research Context)

The accurate quantification of this compound in biological matrices like plasma, urine, or tissue homogenates is fundamental for pharmacokinetic, toxicokinetic, and metabolic studies. The choice of analytical technique would depend on the physicochemical properties of the compound, the required sensitivity, and the nature of the biological matrix.

Liquid Chromatography (LC) with Various Detection Methods (e.g., UV, MS)

Liquid chromatography is a cornerstone of bioanalytical chemistry, offering versatile separation capabilities. For this compound, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method would likely be the initial approach.

UV Detection: If this compound possesses a suitable chromophore, UV detection would be a straightforward and robust method for quantification. Method development would involve optimizing the mobile phase composition, pH, and column chemistry to achieve adequate separation from endogenous matrix components. A hypothetical example of LC-UV parameters is presented in Table 1.

Table 1: Hypothetical LC-UV Method Parameters for this compound Analysis

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength To be determined based on UV spectrum

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Detection: Coupling LC with a mass spectrometer provides superior sensitivity and selectivity, which is often necessary for detecting low concentrations of analytes in complex matrices. Electrospray ionization (ESI) would be a probable ionization technique for a molecule like this compound.

Gas Chromatography (GC) for Specific Analytes (if applicable)

Gas chromatography is generally suitable for volatile and thermally stable compounds. The applicability of GC for this compound would depend on its volatility and thermal stability. If the compound is not amenable to direct GC analysis, derivatization to increase its volatility and stability could be explored.

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Profiling

Hyphenated techniques, particularly those combining chromatography with mass spectrometry, are indispensable for the analysis of complex mixtures and for identifying and quantifying metabolites.

LC-MS/MS for Identification and Quantification of this compound and Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. In a research context, this technique would be employed for:

Method Development: Establishing a robust and reliable method for quantifying this compound in various biological matrices. This would involve optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric parameters.

Metabolite Identification: By analyzing samples from in vitro (e.g., liver microsomes) or ex vivo studies, potential metabolites of this compound could be identified based on their mass shifts and fragmentation patterns compared to the parent compound. High-resolution mass spectrometry would be particularly valuable for determining the elemental composition of unknown metabolites. A theoretical data table for a quantitative LC-MS/MS method is shown in Table 2.

Table 2: Illustrative LC-MS/MS Parameters for Quantification of this compound

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]+ of this compound
Product Ion (Q3) Specific fragment ion for quantification
Collision Energy Optimized for maximum fragment intensity
Dwell Time 100 ms

| Internal Standard | A structurally similar, stable isotope-labeled compound |

GC-MS for Volatile Components (if applicable)

Should this compound or any of its metabolites be sufficiently volatile and thermally stable, gas chromatography-mass spectrometry (GC-MS) could be a valuable tool. It offers excellent chromatographic resolution and electron ionization (EI) mass spectra that are highly reproducible and suitable for library matching.

Bioanalytical Method Development for In Vitro and Ex Vivo Assay Systems

The development of robust bioanalytical methods is a prerequisite for conducting meaningful in vitro and ex vivo studies.

In Vitro Assays: For studies using systems like cell cultures or subcellular fractions (e.g., microsomes, S9 fractions), the bioanalytical method must be sensitive enough to measure the depletion of the parent compound and the formation of metabolites over time. The method would need to be validated for its performance in the specific assay matrix.

Ex Vivo Assays: In studies involving biological samples from organisms previously exposed to the compound, the bioanalytical method must be capable of accurately measuring the concentration of this compound and its key metabolites in tissues and fluids. Matrix effects, which can suppress or enhance the analyte signal, would be a critical consideration during method development and validation.

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in drug discovery for understanding how a ligand, such as 2-Methyl-fervenulone, might interact with a protein target.

This compound has been identified as a broad-specificity inhibitor of protein tyrosine phosphatases (PTPs), with a potency comparable to vanadate (B1173111). acs.orgnih.gov PTPs, particularly Protein Tyrosine Phosphatase 1B (PTP1B), are significant therapeutic targets for type 2 diabetes, obesity, and cancer. researchgate.netmdpi.commdpi.com The binding of inhibitors to PTP1B typically occurs at one of two main sites: a highly conserved catalytic active site (Site A) or a nearby allosteric site (Site B), which is less conserved and thus offers an opportunity for developing more selective inhibitors. mdpi.comresearchgate.net

While specific docking studies for this compound are not extensively detailed in the available literature, its interaction can be predicted based on studies of other small molecule inhibitors targeting PTP1B. Docking simulations of various inhibitors reveal key interactions with residues within the PTP1B active site. For instance, the catalytic site contains crucial residues like Cys215, Arg221, and Gln262 that are often involved in hydrogen bonding or other interactions with inhibitors. researchgate.net Allosteric inhibitors, on the other hand, bind to a pocket adjacent to the active site, inducing a conformational change that prevents substrate binding.

A hypothetical docking of this compound into the PTP1B active site would likely show its 1,2,4-triazine (B1199460) core forming hydrogen bonds and van der Waals interactions with the protein's binding pocket. The carbonyl groups of the fervenulone structure could act as hydrogen bond acceptors, while the methyl group could engage in hydrophobic interactions.

The binding affinity, often quantified by the binding energy (kcal/mol) or the inhibition constant (IC50, Ki), indicates the strength of the interaction between the ligand and the protein. Computational methods can estimate these values. For example, docking studies on various PTP1B inhibitors have reported binding energy values ranging from -5.3 to -7.8 kcal/mol for catalytic site inhibitors and around -6.2 kcal/mol for allosteric inhibitors. techscience.com A lower binding energy suggests a more favorable and stable interaction.

The specificity of an inhibitor for its target (e.g., PTP1B) over other related phosphatases, like T-cell protein tyrosine phosphatase (TCPTP), is a critical factor for a therapeutic candidate. mdpi.com Computational studies can assess specificity by docking the compound into the active sites of multiple phosphatases and comparing the resulting binding energies and interaction patterns. Inhibitors that exploit non-conserved residues in the target protein are more likely to be selective. For this compound, achieving specificity would be crucial, and computational analysis could guide the design of derivatives that form specific interactions with unique residues in PTP1B. mdpi.com

Table 1: Examples of Computationally Determined Binding Affinities for PTP1B Inhibitors
Compound TypeTarget SiteCalculated Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
Benzofuran DerivativeCatalytic-5.35 to -7.81Cys215, Arg221, Gln262
8-hydroxydiospyrinAllosteric-6.21Residues in allosteric pocket
Biphenylphosphonic acidCatalyticNot reported (IC50 = 3 nM)Active site residues
Norathyriol DerivativeCatalyticNot reported (IC50 = 0.6 µM)Active site residues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing fundamental information about its structure, stability, and reactivity.

DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) by calculating parameters like bond lengths, bond angles, and dihedral angles. mdpi.comscielo.org.mx For molecules in the 1,2,4-triazine class, DFT methods like B3LYP with a 6-311G* basis set have been successfully used to gain insights into their molecular structure. researchgate.net

Furthermore, DFT allows for the prediction of various electronic and spectroscopic properties. emmanuelcollege.ac.in The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a large gap suggests high stability and low reactivity. conicet.gov.ar The Molecular Electrostatic Potential (MEP) map is another useful tool, which illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are prone to interaction. scielo.org.mxresearchgate.net

Table 2: Representative DFT-Calculated Properties for a Triazine Derivative
ParameterCalculated ValueSignificance
HOMO Energy-6.5 eV (Example value)Relates to electron-donating ability
LUMO Energy-2.2 eV (Example value)Relates to electron-accepting ability
HOMO-LUMO Gap (ΔE)4.3 eV (Example value)Indicates chemical stability and reactivity conicet.gov.ar
Dipole Moment~3.5 Debye (Example value)Measures molecular polarity

Quantum chemical calculations are invaluable for mapping out reaction pathways. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the activation energy barriers for a reaction, providing a deeper understanding of its feasibility and kinetics. epdf.pub

This compound is known to be produced by Streptomyces species, and its precursors have been identified as novel glycocyamidine derivatives. acs.orgnih.gov These precursors are unstable and can decompose to form this compound. acs.orgnih.gov A computational study could elucidate this degradation pathway by:

Modeling the structures of the precursor molecules.

Calculating the reaction pathway for their decomposition into this compound.

Identifying the transition state structures and their corresponding energy barriers.

This type of analysis would clarify the mechanism by which the inactive precursors convert to the active PTP inhibitor, providing fundamental insights into its natural biosynthesis or chemical degradation. nih.govbiorxiv.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, offering a view of the system's dynamic evolution. wikipedia.org This technique is essential for understanding the flexibility of a ligand and its protein target, as well as the influence of the surrounding environment, such as water or other solvents. scirp.org

For the this compound-PTP1B complex, MD simulations could be used to assess the stability of the binding predicted by docking. mdpi.com By simulating the complex for nanoseconds or longer, researchers can observe whether the ligand remains securely in the binding pocket or if it dissociates. Key metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand atoms are monitored to evaluate structural stability over the course of the simulation. nih.gov

MD simulations are also critical for studying conformational dynamics—the different shapes a molecule can adopt. scielo.org.mxuoc.grnih.govtno.nl this compound, like any flexible molecule, exists as an ensemble of different conformations. MD can explore this conformational landscape, which is crucial for understanding its interactions.

Finally, MD simulations explicitly model the effect of the solvent. nih.govdiva-portal.org The behavior and stability of this compound can change dramatically in different environments (e.g., water versus a non-polar solvent). Simulations can reveal how solvent molecules arrange around the solute, form hydrogen bonds, and influence its conformation and interaction with its target protein. mdpi.commdpi.com For instance, studies on other systems have shown how the presence of water can either stabilize or destabilize a ligand-protein complex. nih.gov

Cheminformatics and Database Analysis for Compound Classification and Discovery

Cheminformatics and the analysis of chemical databases play a pivotal role in the classification of known compounds and the discovery of novel bioactive molecules. In the context of this compound, these computational approaches are exemplified by its initial discovery through high-throughput screening and its subsequent classification based on its chemical structure and biological activity.

The discovery of this compound as a protein tyrosine phosphatase (PTP) inhibitor is a direct result of systematic screening and database analysis. A high-throughput screening of extracts from Streptomyces sp. IM 2096 identified the extract as having inhibitory activity against several PTPs. nih.govacs.org This initial "hit" prompted further investigation, leading to the isolation of four 1,2,4-triazine compounds, one of which was identified as this compound (also known as MSD-92). nih.govacs.org

This discovery process highlights a fundamental application of cheminformatics: the ability to screen large libraries of compounds (in this case, a library of natural product extracts) to identify molecules with a desired biological activity. nih.govacs.orgmdpi.com Once isolated, the structure of this compound was elucidated, allowing for its classification within chemical databases. nih.govacs.org Its pyrimido[5,4-e] nih.gova-star.edu.sgresearchgate.nettriazine-3,5,7-trione core is a key structural feature that enables its classification and facilitates database searches for structurally similar compounds.

Modern drug discovery often employs in silico virtual screening, where computational models are used to search large compound databases for molecules that are predicted to bind to a biological target. nih.govmdpi.commdpi.com For a target like Protein Tyrosine Phosphatase 1B (PTP1B), a known target of this compound, computational approaches such as pharmacophore modeling, 2D fingerprint similarity, and molecular docking are used to screen natural product libraries. mdpi.com These methods filter vast virtual libraries to prioritize a smaller, more manageable number of compounds for experimental testing, significantly accelerating the discovery of new potential inhibitors. mdpi.commdpi.complos.org

The classification of this compound as a broad-specificity PTP inhibitor with potency comparable to vanadate was a key finding from the initial research. nih.govacs.org Database analysis is also crucial in the study of new compounds because truly novel molecular skeletons are uncommon. nih.gov A database search can quickly identify related compounds, thereby helping to classify the new molecule and suggest potential biological activities. nih.gov

The presence of this compound in multiple natural product databases underscores the importance of such repositories for compound classification and discovery. These databases store structural information, physicochemical properties, and known biological activities, serving as a critical resource for the scientific community.

Table 1: Database Information for this compound

Database/RegistryIdentifier
CAS Registry Number22712-32-9 naturalproducts.net
ChEMBLCHEMBL446989
PubChem CID-
COCONUTCNP0327228 naturalproducts.net
Other NamesMSD-92, BRN 0540815 naturalproducts.net

Table 2: Computed Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₈N₄O₃
Molecular Weight208.18 g/mol
IUPAC Name2,6,8-trimethylpyrimido[5,4-e] nih.gova-star.edu.sgresearchgate.nettriazine-3,5,7(2H,6H,8H)-trione
XLogP3-0.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count6
Rotatable Bond Count1

Table 3: Discovery and Classification of this compound

AspectDetailsReference
Discovery Method High-throughput screening of a Streptomyces sp. extract. nih.govacs.org
Producing Organism Streptomyces sp. IM 2096 nih.govacs.org
Initial Biological Activity Inhibitor of protein tyrosine phosphatases (PTPs). nih.govacs.org
Chemical Class Pyrimido[5,4-e] nih.gova-star.edu.sgresearchgate.nettriazine nih.govacs.org

Future Perspectives and Research Challenges

Elucidation of Additional Biological Roles and Molecular Targets of 2-Methyl-fervenulone

While this compound is recognized as a PTP inhibitor, its full biological repertoire remains largely unexplored. Current research primarily focuses on its interaction with PTPs, with potency comparable to vanadate (B1173111) universiteitleiden.nlcdc.govembrapa.brfrontiersin.orgnih.gov. However, it is plausible that this compound may interact with other cellular targets or pathways, potentially contributing to its observed biological effects or offering new therapeutic avenues.

Future research should aim to:

Identify novel molecular targets: Employ unbiased screening methods, such as chemical proteomics or affinity chromatography coupled with mass spectrometry, to identify proteins or pathways that this compound interacts with beyond PTPs.

Characterize PTP inhibition specificity: While described as broad-spectrum, detailed studies are needed to determine its selectivity profile across the diverse family of PTPs. Understanding which specific PTPs are most potently inhibited could reveal targeted therapeutic applications.

Investigate downstream cellular effects: Comprehensive studies are required to map the downstream signaling events triggered by this compound's inhibition of PTPs or other targets. This includes understanding its impact on cellular processes such as cell proliferation, differentiation, apoptosis, and signal transduction pathways medcraveonline.com.

Comprehensive Mapping of the this compound Biosynthetic Pathway and Enzyme Characterization

This compound was originally isolated from Streptomyces sp. IM 2096 universiteitleiden.nlcdc.govembrapa.brfrontiersin.orgnih.gov. Understanding the biosynthetic pathway by which Streptomyces produces this compound is crucial for several reasons, including the potential for biotechnological production and the discovery of related natural products. While the compound's origin from Streptomyces is known, the specific genetic machinery and enzymatic steps involved in its biosynthesis have not been comprehensively detailed in the literature.

Future research should focus on:

Genome mining for biosynthetic gene clusters (BGCs): Identify and analyze the BGCs responsible for this compound biosynthesis within Streptomyces genomes universiteitleiden.nlnih.govfrontiersin.orgnih.govmdpi.com.

Enzyme characterization: Isolate and characterize the enzymes encoded by these BGCs. This includes determining their biochemical functions, substrate specificities, and reaction mechanisms. This knowledge is vital for understanding the synthesis and for potential heterologous expression or pathway engineering.

Pathway reconstruction and engineering: Reconstruct the entire biosynthetic pathway in a heterologous host or engineer the native producer to optimize this compound production.

Development of Advanced Synthetic Methodologies for Scalable Production and Derivatization

While synthetic routes to this compound exist, including methylation of fervenulone nih.gov, developing efficient, scalable, and cost-effective methodologies remains a challenge. Current synthetic approaches may not be amenable to large-scale industrial production, hindering its widespread application or further derivatization huarenscience.com.

Key areas for development include:

Optimizing existing synthetic routes: Refine existing synthetic pathways to improve yields, reduce the number of steps, and utilize more readily available or cost-effective starting materials.

Developing novel synthetic strategies: Explore innovative synthetic methodologies, potentially leveraging biocatalysis or flow chemistry, to achieve scalable and sustainable production.

Chemical derivatization: Synthesize analogues of this compound by modifying its chemical structure. This could lead to compounds with enhanced potency, improved selectivity for specific PTPs, better pharmacokinetic properties (e.g., bioavailability, metabolic stability), or reduced off-target effects. Structure-activity relationship (SAR) studies will be critical in guiding these efforts.

Integration of Multi-Omics Data for Systems-Level Understanding

The application of multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) offers a powerful means to gain a holistic understanding of how this compound functions within biological systems universiteitleiden.nlnih.govfrontiersin.orgnih.govmdpi.commdpi.comnih.govnih.gov. Integrating data from these different 'omics' layers can reveal complex regulatory networks, identify novel targets, and elucidate mechanisms of action or resistance.

Future research directions include:

Genomic and transcriptomic analysis: Analyze the genomes of producing Streptomyces strains to identify the complete set of genes involved in secondary metabolite biosynthesis, including those related to this compound universiteitleiden.nlfrontiersin.orgnih.govmdpi.comfrontiersin.orgnih.gov. Transcriptomic studies can reveal gene expression patterns under different conditions, potentially activating silent biosynthetic pathways.

Proteomic and metabolomic profiling: Apply proteomics to identify proteins whose expression or activity is modulated by this compound in target cells. Metabolomics can provide a snapshot of the small molecule landscape, revealing altered metabolic pathways or identifying downstream metabolites affected by the compound frontiersin.orgnih.govmdpi.commdpi.comnih.govnih.gov.

Systems biology integration: Combine data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of this compound's action. This integrated approach can uncover previously unrecognized biological roles and provide a deeper understanding of its mechanism of action at a systems level.

Addressing Analytical Complexities in Diverse Research Matrices

The accurate detection and quantification of this compound in various biological and environmental samples present significant analytical challenges. Its heterocyclic nature and potential presence at low concentrations in complex matrices require sensitive and selective analytical methods researchgate.netmdpi.comacs.orgnih.gov.

Key challenges and future research needs include:

Method development for complex matrices: Develop and validate robust analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), capable of accurately quantifying this compound in biological fluids (e.g., plasma, cell lysates), fermentation broths, and potentially environmental samples cdc.govembrapa.brmdpi.comepa.govnih.gov.

Ensuring specificity and sensitivity: Address potential interferences from structurally similar compounds or matrix components to ensure high specificity and achieve low limits of detection (LOD) and quantification (LOQ) cdc.govresearchgate.netepa.govnih.gov.

Availability of analytical standards: The limited availability of certified reference materials or analytical standards for this compound and its potential metabolites can hinder method development and validation researchgate.net. Efforts to synthesize and characterize such standards are essential.

Metabolite identification: Develop analytical strategies to identify and characterize potential metabolites of this compound in biological systems, which is crucial for understanding its pharmacokinetics and metabolic fate.

Property/ActivityDetailsReferences
Name This compound, MSD-92 universiteitleiden.nlcdc.govembrapa.brfrontiersin.orgnih.govresearchgate.net
Chemical Formula C8H9N5O3 frontiersin.org
Molecular Weight 223.19 g/mol frontiersin.org
Chemical Class Pyrimido[5,4-e] universiteitleiden.nlnih.govresearchgate.nettriazine derivative frontiersin.orgresearchgate.net
Origin/Source Isolated from Streptomyces sp. IM 2096 universiteitleiden.nlcdc.govembrapa.brfrontiersin.orgnih.govfrontiersin.org
Known Biological Activity Broad-specificity Protein Tyrosine Phosphatase (PTP) inhibitor; comparable potency to vanadate universiteitleiden.nlcdc.govembrapa.brfrontiersin.orgnih.govnih.govnaturalproducts.net
Potential Applications Drug development (e.g., as PTP inhibitors) nih.govresearchgate.net

Q & A

Q. Table 1. Minimum Characterization Requirements for this compound

ParameterMethodAcceptable CriteriaReference
PurityHPLC (UV/ELSD)≥95% (area normalization)
Structural Confirmation1H^1H-NMR, HRMSδ values ±0.1 ppm; m/z ±2 ppm
SolubilityShake-flask method (pH 7.4)≥100 µM in aqueous buffer

Q. Table 2. Common Pitfalls in Biological Assays

IssueMitigation StrategyReference
Cell line contaminationSTR profiling quarterly
Batch variabilitySingle-source reagents
Off-target effectsCounter-screening libraries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-fervenulone
Reactant of Route 2
Reactant of Route 2
2-Methyl-fervenulone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.